Methoxide

Description

Propriétés

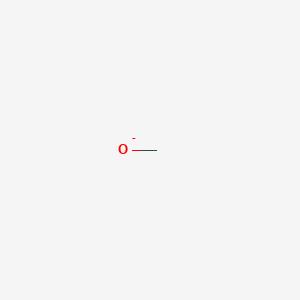

Formule moléculaire |

CH3O- |

|---|---|

Poids moléculaire |

31.034 g/mol |

Nom IUPAC |

methanolate |

InChI |

InChI=1S/CH3O/c1-2/h1H3/q-1 |

Clé InChI |

NBTOZLQBSIZIKS-UHFFFAOYSA-N |

SMILES |

C[O-] |

SMILES canonique |

C[O-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methoxide Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxide ion (CH₃O⁻), the conjugate base of methanol (B129727), is a cornerstone reagent in organic synthesis, valued for its dual functionality as a potent Brønsted base and an effective nucleophile. This guide provides a comprehensive examination of the mechanisms underpinning this compound catalysis. It delves into its role in promoting critical reaction classes, including elimination, transesterification, and condensation reactions. This document presents quantitative data from key studies, detailed experimental protocols for representative syntheses, and mechanistic diagrams to offer a thorough resource for professionals in chemical and pharmaceutical development.

The Dual Catalytic Nature of this compound

Sodium this compound is routinely employed in organic chemistry for a wide range of transformations, from the synthesis of pharmaceuticals to the production of biodiesel.[1] Its versatility stems from its ability to function in two primary capacities:

-

As a Strong Base: With a pKa of approximately 15.5 (for its conjugate acid, methanol), this compound is a strong base capable of deprotonating a wide variety of carbon and heteroatom acids. This basicity is fundamental to its role in elimination and condensation reactions.

-

As a Nucleophile: The this compound ion is also a potent, sterically unhindered nucleophile. This allows it to attack electrophilic centers, particularly carbonyl carbons and saturated carbons bearing a suitable leaving group, initiating substitution reactions.[2]

The reaction pathway—whether this compound acts as a base or a nucleophile—is influenced by factors such as the substrate structure, solvent, and temperature.

Core Mechanisms of this compound Catalysis

This compound as a Base: E2 Elimination (Dehydrohalogenation)

This compound is a classic reagent for inducing bimolecular elimination (E2) reactions to form alkenes from alkyl halides.[3][4] Being a strong but relatively small base, it preferentially abstracts a proton from the more substituted adjacent (beta) carbon, leading to the thermodynamically more stable, more substituted alkene. This is known as the Zaitsev product.[1]

The E2 mechanism is a single, concerted step: the base abstracts a proton from a carbon adjacent to the leaving group, the C-H bond electrons form a new π-bond, and the leaving group departs simultaneously.[5][6] This requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group.

Caption: Concerted E2 elimination pathway catalyzed by this compound.

This compound as a Nucleophile: Transesterification

Transesterification is a key industrial reaction, most notably in the production of biodiesel from triglycerides.[7] In this nucleophilic acyl substitution, the this compound ion attacks the electrophilic carbonyl carbon of an ester. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the original alkoxide group (OR') to form a new methyl ester.[8] The reaction is an equilibrium process, often driven to completion by using a large excess of methanol as the solvent.[7]

Caption: Nucleophilic acyl substitution mechanism for transesterification.

This same nucleophilic character allows this compound to participate in other crucial reactions:

-

Williamson Ether Synthesis (Sₙ2): this compound displaces a halide or other suitable leaving group from a primary alkyl substrate to form an ether. The reaction is highly efficient for methyl and primary halides but is susceptible to competing E2 elimination with secondary and tertiary substrates.[9]

-

Claisen Condensation: this compound acts as a base to deprotonate an ester, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl group of a second ester molecule to form a β-keto ester.[10][11]

Quantitative Data on this compound-Catalyzed Reactions

The efficiency of this compound catalysis is highly dependent on reaction conditions. The following table summarizes quantitative data from studies on the transesterification of various oils for biodiesel production, a primary application of this catalysis.

| Reaction Substrate | Catalyst | Catalyst Loading | Methanol:Oil Molar Ratio | Temperature (°C) | Time (min) | Yield (%) | Reference(s) |

| Waste Cooking Oil | NaOMe/Zeolite | 2.1 wt% (of oil) | 16:1 | 60 | 30 | 99 | [12] |

| Sunflower Oil | NaOMe | 0.5 wt% (of oil) | 6:1 (approx. 25% w/w excess) | 60 | 60 | 100 | [8][13] |

| Castor Oil | NaOMe | 0.5 wt% (of oil) | 9:1 | 30 | - | 99.6 | [14] |

| Soybean Oil | NaOMe | 0.3 - 0.5 wt% (of oil) | 6:1 (100% excess) | - | - | ~100 | [7] |

| Safflower Oil | KOH | 1 wt% (of oil) | 6:1 | 60 | 60 | >98 | [15] |

Note: The Safflower Oil entry uses KOH for comparison, as it is another common base catalyst in transesterification.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a this compound-catalyzed reaction, such as biodiesel production.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]

- 4. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]

- 5. youtube.com [youtube.com]

- 6. bingol.edu.tr [bingol.edu.tr]

- 7. extension.okstate.edu [extension.okstate.edu]

- 8. Optimization of Sunflower Oil Transesterification Process Using Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 15. scholarworks.uark.edu [scholarworks.uark.edu]

Synthesis of Sodium Methoxide from Metallic Sodium and Methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium methoxide from the reaction of metallic sodium and methanol (B129727). It covers the fundamental reaction chemistry, detailed experimental protocols for both laboratory and industrial scales, quantitative data, safety considerations, and methods for purification and analysis.

Introduction

Sodium this compound (CH₃ONa) is a versatile and widely used reagent in organic synthesis and the chemical industry. It serves as a strong base and a nucleophile in various reactions, including condensations, dehydrohalogenations, and transesterifications. In the pharmaceutical industry, it is a critical reagent in the synthesis of numerous active pharmaceutical ingredients (APIs). The most direct and common method for preparing high-purity sodium this compound is the reaction of metallic sodium with anhydrous methanol. This guide will delve into the technical details of this process.

Reaction Chemistry and Thermodynamics

The synthesis of sodium this compound from sodium and methanol is a highly exothermic redox reaction.[1][2][3] Metallic sodium, a strong reducing agent, reacts with methanol, which acts as a proton donor, to produce sodium this compound and hydrogen gas.[3]

Overall Reaction:

2 Na(s) + 2 CH₃OH(l) → 2 CH₃ONa(s) + H₂(g)

The reaction is essentially irreversible and proceeds to completion, especially when an excess of methanol is used.

Thermodynamics

The standard molar enthalpy of formation (ΔfH°) for crystalline sodium this compound has been determined to be -366.21 ± 1.38 kJ·mol⁻¹. The reaction is significantly exothermic, releasing a substantial amount of heat, which can cause the methanol to boil and potentially ignite the evolved hydrogen gas.[4]

Table 1: Thermodynamic Data for the Synthesis of Sodium this compound

| Parameter | Value | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) of CH₃ONa(cr) | -366.21 ± 1.38 kJ·mol⁻¹ |

Reaction Kinetics

For the bimolecular reaction of electrons in ethanol (B145695) at 25 °C, a rate constant (k) has been calculated to be (5 ± 4) x 10⁹ M⁻¹s⁻¹, with an activation energy (Ea) of 7.6 ± 2 kcal/mol.[5] An isotope effect is observed for this reaction in both ethanol and methanol, suggesting a similar reaction mechanism.[5] This high rate constant underscores the vigorous and often difficult-to-control nature of the reaction.

Table 2: Kinetic Parameters for the Analogous Reaction in Ethanol

| Parameter | Value | Reference |

| Rate Constant (k) at 25 °C | (5 ± 4) x 10⁹ M⁻¹s⁻¹ | [5] |

| Activation Energy (Ea) | 7.6 ± 2 kcal/mol | [5] |

Experimental Protocols

The synthesis of sodium this compound can be performed at various scales, from small laboratory batches to large-scale industrial production. The fundamental principles remain the same, but the equipment and safety precautions differ significantly.

Laboratory-Scale Synthesis of High-Purity Sodium this compound

This protocol is adapted from established laboratory procedures for the preparation of high-purity sodium alkoxides.[6]

Objective: To synthesize a solution of sodium this compound in methanol.

Materials:

-

Metallic sodium, stored under mineral oil

-

Anhydrous methanol (moisture content < 0.05%)

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet/outlet

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Drying tube (filled with calcium chloride)

Procedure:

-

Preparation: The glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to ensure an inert atmosphere.

-

Reaction Setup: Anhydrous methanol is added to the three-necked flask. The flask is then placed in an ice-water bath and stirring is initiated.

-

Sodium Addition: Small, freshly cut pieces of sodium metal (with the oxide layer removed) are added portion-wise to the cold, stirring methanol. The rate of addition should be carefully controlled to manage the exothermic reaction and the evolution of hydrogen gas. The hydrogen gas is safely vented through the drying tube.

-

Reaction Completion: After all the sodium has been added, the reaction mixture is allowed to warm to room temperature and stirred until the sodium is completely dissolved.

-

Purification (Optional): For solid sodium this compound, the excess methanol can be removed under reduced pressure. The resulting solid can be further purified by washing with a non-polar solvent like hexane (B92381) and then drying in a vacuum oven.[4][7]

Yield: Yields for this reaction are typically high, often exceeding 95%, assuming the use of anhydrous methanol and proper exclusion of air and moisture.

Industrial-Scale Production of Sodium this compound Solution

This protocol is based on a patented industrial process.

Objective: To produce a sodium this compound solution of a specific concentration.

Equipment:

-

Jacketed reactor with a condenser and a nitrogen supply

-

Methanol metering tank

-

Blending tank

Procedure:

-

Inerting the Reactor: The reactor is purged with nitrogen three times to remove air and moisture. A continuous nitrogen blanket is maintained throughout the process.

-

Charging Reactants: A specific quantity of metallic sodium (e.g., 120g) is charged into the reactor.

-

Reaction Initiation: Cooling water is circulated through the reactor jacket. A small amount of methanol is added from the metering tank to initiate the reaction.

-

Controlled Methanol Addition: The bulk of the methanol (e.g., 820 kg) is then added at a controlled rate over a period of 2-3 hours to manage the reaction temperature.

-

Reaction Completion: After the methanol addition is complete, the reaction is allowed to proceed for an additional 2-3 hours, or until the evolution of hydrogen gas ceases.

-

Blending and Analysis: The resulting sodium this compound solution is transferred to a blending tank. The solution is sampled and analyzed to determine its concentration. It is then blended with additional methanol to achieve the desired final concentration before being packaged.

Data Presentation

Solubility of Sodium this compound in Methanol

The solubility of sodium this compound in methanol is temperature-dependent.

Table 3: Solubility of Sodium this compound in Methanol at Various Temperatures

| Temperature (°C) | Solubility ( g/100g Methanol) |

| 10 | ~25 |

| 20 | ~30 |

| 30 | ~35 |

| 40 | ~42 |

| 50 | ~50 |

| 60 | ~60 |

Note: Approximate values extrapolated from graphical data.

Purity and Impurities

Commercial sodium this compound is available in various grades. The primary impurities depend on the manufacturing process and handling.

Table 4: Typical Purity and Impurity Profile of Commercial Sodium this compound

| Component | Typical Concentration (%) |

| Sodium this compound | > 98 |

| Sodium Hydroxide | < 1.5 |

| Sodium Carbonate | < 0.5 |

| Free Methanol | < 0.5 |

Source: Data compiled from various supplier specifications.

The presence of water in the methanol or exposure of the sodium this compound to air will lead to the formation of sodium hydroxide.[4] Reaction with carbon dioxide from the air will result in the formation of sodium carbonate.[4]

Mandatory Visualizations

References

- 1. quora.com [quora.com]

- 2. acid base - How does sodium react with methanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Metallic sodium reacts with methanol and ethanol to class 12 chemistry CBSE [vedantu.com]

- 4. Sodium this compound - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Methoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methoxide (CH₃ONa), also known as sodium methylate, is a versatile and highly reactive organometallic compound. As the simplest sodium alkoxide, it serves as a strong base and a nucleophile in a wide array of chemical reactions. Its utility is particularly pronounced in organic synthesis, where it is a key reagent in methylation, condensation, and dehydrohalogenation reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of sodium this compound, detailed experimental protocols, and its applications in significant synthetic pathways relevant to the pharmaceutical industry.

Core Properties of Sodium this compound

A summary of the fundamental identifiers for sodium this compound is provided below.

| Identifier | Value |

| IUPAC Name | Sodium this compound[1] |

| Synonyms | Sodium methylate, Methoxysodium, Sodium methanolate[2] |

| CAS Number | 124-41-4[1][3][4][5] |

| Molecular Formula | CH₃NaO[3][4][5][6] |

| Molecular Weight | 54.02 g/mol [3][5][6] |

Physical Properties

Sodium this compound is a white, amorphous, and free-flowing powder in its solid form.[3][6][7] It is also commercially available as a solution in methanol (B129727), typically at concentrations of 25-30% by weight.[3] The physical properties of sodium this compound are summarized in the table below. It is important to note that values can vary between sources, particularly for melting and boiling points, due to the substance's reactivity and tendency to decompose, as well as whether the measurement is for the solid or a solution.

| Property | Value | Notes |

| Melting Point | -98 °C (for 30% solution in methanol) to 127 °C (decomposes)[4][5][8] | Solid sodium this compound decomposes upon heating. The lower value corresponds to the freezing point of a methanol solution. |

| Boiling Point | 65 °C (for 30% solution in methanol) to >450 °C[4][7] | The boiling point is significantly influenced by the presence of methanol in solutions. The solid sublimes and decomposes at higher temperatures. |

| Density | 0.945 - 0.97 g/mL (for solutions in methanol at 20-25 °C)[4] | Density varies with the concentration of the solution. |

| Solubility | ||

| Miscible with methanol and ethanol.[4][9] | A study on the solubility of sodium this compound in methanol at various temperatures showed a significant increase in solubility with increasing temperature.[10] | |

| Soluble in fats and esters.[9] | ||

| Insoluble in hydrocarbons like benzene (B151609) and toluene.[3][7] | ||

| pKa | ~15.17 - 16[3] | This value refers to the pKa of the conjugate acid, methanol, indicating that this compound is a strong base. |

| Decomposition Temperature | Decomposes in air above 126.6 °C.[3][7] | Thermal decomposition analysis shows the onset of decomposition to be around 623 K (350 °C).[11] |

| Crystal Structure | Hexagonal[12] | As a solid, sodium this compound is polymeric, with sheet-like arrays of Na⁺ centers, each bonded to four oxygen centers.[1] |

Chemical Properties

Sodium this compound is a highly reactive compound, primarily due to the strong basicity and nucleophilicity of the this compound anion.

-

Reactivity with Water: It reacts violently with water to form sodium hydroxide (B78521) and methanol. This reaction is highly exothermic.[3][9]

-

Reactivity with Acids: As a strong base, it reacts vigorously with acids.[9]

-

Sensitivity: Sodium this compound is sensitive to air and moisture.[6][7] It can absorb carbon dioxide from the air, which reduces its effectiveness as a base.[13]

-

Flammability: It is highly flammable.[9]

-

Role as a Catalyst and Reagent: It is widely used as a catalyst in transesterification reactions for biodiesel production and as a reagent in various organic syntheses, including condensations and dehydrohalogenations.[12][14]

Experimental Protocols

Determination of Physical Properties

Melting Point Determination (Capillary Method - adapted from ASTM E324) [1][4]

-

Sample Preparation: A small amount of finely powdered, dry sodium this compound is introduced into a capillary tube, which is then sealed to prevent contact with atmospheric moisture.

-

Apparatus: A standard melting point apparatus with a heated block and a thermometer or an automated instrument is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate. Due to its decomposition, the melting point is observed as the temperature at which the substance begins to decompose, typically evidenced by a change in color and/or the release of gas. The temperature range from the initial to the final decomposition is recorded.

Boiling Point Determination (for Methanol Solution) [15][16][17]

-

Apparatus: A distillation flask equipped with a thermometer and a condenser is used.

-

Procedure: A sample of the sodium this compound solution in methanol is placed in the distillation flask. The solution is heated, and the temperature at which the vapor phase is in equilibrium with the boiling liquid is recorded as the boiling point. The boiling point will be close to that of methanol but will vary with the concentration of sodium this compound.

Density Measurement (Pycnometer Method - adapted from ASTM D854) [3][5][6][18][19]

-

Apparatus: A pycnometer (a glass flask with a precise volume) and an analytical balance are required.

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the sodium this compound solution, and its mass is measured.

-

The mass of the pycnometer filled with a reference substance of known density (e.g., deionized water) is also determined.

-

The density of the sodium this compound solution is calculated using the masses and the known density of the reference substance.

-

Key Synthetic Reactions Involving Sodium this compound

Sodium this compound is a cornerstone reagent in several name reactions critical to organic and medicinal chemistry.

Williamson Ether Synthesis

This reaction is a fundamental method for the preparation of symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide with a primary alkyl halide.[8]

-

Reaction Principle: The this compound ion acts as a nucleophile and displaces a halide ion from an alkyl halide in an Sₙ2 reaction.

Claisen-Schmidt Condensation

This is a base-catalyzed condensation reaction between an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen to form a β-hydroxy carbonyl compound, which then dehydrates to an α,β-unsaturated carbonyl compound.

-

Reaction Principle: Sodium this compound acts as a base to deprotonate the α-carbon of the ketone, forming an enolate which then attacks the carbonyl carbon of the aldehyde.

Dieckmann Condensation

This is an intramolecular condensation of a diester to give a β-keto ester.

-

Reaction Principle: Sodium this compound deprotonates an α-carbon to form an enolate, which then attacks the other ester group in the same molecule, leading to cyclization.

Applications in Drug Development and Synthesis

Sodium this compound is a critical reagent in the synthesis of numerous pharmaceuticals, including vitamins and sulfa drugs.

Synthesis of Sulfa Drugs

Sodium this compound is used as a condensing agent in the synthesis of sulfadiazine, an important antibacterial drug.

Synthesis of Vitamin A and B1

Sodium this compound is employed as a catalyst and reagent in the industrial synthesis of Vitamin A and Vitamin B1.[9][20][21] For example, in the synthesis of Vitamin A palmitate, sodium this compound catalyzes the transesterification of Vitamin A alcohol with methyl palmitate.[20]

Safety and Handling

Sodium this compound is a hazardous material that requires careful handling.

-

Hazards: It is highly flammable, corrosive, and reacts violently with water.[9] It can cause severe burns to the skin and eyes.[22]

-

Handling: It should be handled in a well-ventilated area, away from ignition sources, water, and acids.[22][23] Protective equipment, including gloves, safety glasses, and appropriate respiratory protection, should be worn.[22]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials.[22][23]

-

Spill and Emergency Procedures: In case of a spill, the area should be evacuated, and ignition sources removed. The spill should be covered with dry sand or another non-combustible absorbent material and collected into a sealed container for disposal.[23] In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used. Water should not be used.[23]

Conclusion

Sodium this compound is a powerful and versatile reagent with significant applications in organic synthesis and the pharmaceutical industry. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe use in research and development. The reaction pathways and experimental methodologies outlined in this guide provide a foundational understanding for professionals working with this important compound.

References

- 1. store.astm.org [store.astm.org]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. kashanu.ac.ir [kashanu.ac.ir]

- 4. infinitalab.com [infinitalab.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. The physical and chemical properties of sodium this compound-Henan Songguang | Acetanilide | Cyclopropyl methyl ketone [en.songguangchem.com]

- 8. Sodium this compound | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.chemicalbook.com [m.chemicalbook.com]

- 10. SOLUBILITY OF SODIUM this compound IN PURE AND MIXED SOLVENTS | Semantic Scholar [semanticscholar.org]

- 11. lobachemie.com [lobachemie.com]

- 12. Sodium this compound - Wikipedia [en.wikipedia.org]

- 13. gelest.com [gelest.com]

- 14. scielo.br [scielo.br]

- 15. search.library.doc.gov [search.library.doc.gov]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. store.astm.org [store.astm.org]

- 19. store.astm.org [store.astm.org]

- 20. US2882286A - Preparation of vitamin a palmitate - Google Patents [patents.google.com]

- 21. CN101955446A - Method for preparing vitamin B1 intermediate - Google Patents [patents.google.com]

- 22. gelest.com [gelest.com]

- 23. chemicalbook.com [chemicalbook.com]

Sodium Methoxide: A Comparative Structural Analysis in Solid and Solution Phases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium methoxide (CH₃ONa) is a widely utilized reagent in organic synthesis and industrial applications, where its reactivity is intrinsically linked to its structural form.[1] A profound understanding of its structure in both the solid and solution states is critical for optimizing reaction conditions, ensuring reproducibility, and controlling outcomes in drug development and chemical manufacturing. This guide provides a detailed technical examination of the structural dichotomy of sodium this compound, presenting crystallographic data for its solid phase and spectroscopic insights into its behavior in solution. Experimental methodologies for these determinations are outlined, and key structural data are summarized for direct comparison.

Solid-State Structure: A Polymeric Crystalline Lattice

In its solid form, sodium this compound is not a simple ionic salt composed of discrete Na⁺ and CH₃O⁻ ions. Instead, it adopts a polymeric structure characterized by sheet-like arrays of sodium centers.[1][2] This arrangement is determined through X-ray diffraction techniques, which reveal a well-defined crystalline lattice.

1.1. Crystal System and Coordination

Powder X-ray diffraction (PXRD) analysis has shown that sodium this compound crystallizes in a tetragonal crystal system.[3] Within this lattice, each sodium (Na⁺) center is coordinated to four oxygen centers from the this compound anions.[1][4] This coordination creates an extended, polymeric sheet structure, which accounts for its properties as a white, amorphous powder.[5][6] The crystal structure of sodium this compound is isotypical to that of lithium this compound (LiOMe).[4]

1.2. Quantitative Crystallographic Data

The structural parameters of the sodium this compound crystal lattice have been determined from powder X-ray diffraction data. These values provide a quantitative description of the unit cell.

| Parameter | Value | Crystal System | Space Group | Reference |

| a | 4.4215(6) Å | Tetragonal | P4/nmm (129) | [3] (Data for isostructural NaOEt) |

| c | 9.088(24) Å | Tetragonal | P4/nmm (129) | [3] (Data for isostructural NaOEt) |

| Note: Data presented is for sodium ethoxide, which is described as exhibiting a tetragonal structure similar to sodium this compound, with the unit cell elongating along the 'c' axis with increased carbon chain length.[3] Previous studies also mention a hexagonal crystal structure for sodium this compound.[1] |

1.3. Visualization of the Solid-State Lattice

The following diagram illustrates the coordination environment within the sodium this compound crystal lattice.

Caption: Coordination of Na⁺ centers with four oxygen atoms in the polymeric sheet structure.

Solution-State Structure: A Solvent-Dependent Equilibrium

The structure of sodium this compound in solution is dynamic and highly dependent on the solvent.[1][2] Unlike the rigid polymer found in the solid state, in solution, it exists in an equilibrium involving various species, including solvated ions, ion pairs, and larger aggregates. This equilibrium dictates its effective basicity and nucleophilicity.

2.1. Behavior in Methanol (B129727)

In its parent alcohol, methanol, sodium this compound establishes an equilibrium between the this compound anion and methanol itself. Spectroscopic studies, particularly using ¹⁷O-NMR, provide insight into this system. As the concentration of sodium this compound in methanol increases, the ¹⁷O chemical shift of the oxygen resonance moves downfield.[7] This deshielding effect is attributed to the formation of a distinct solvation structure of the this compound anion around the sodium cation and an increase in ion concentration.[7] The linear relationship between concentration and chemical shift suggests a systematic change in the average electronic environment of the oxygen atoms.

2.2. Behavior in Aprotic Solvents (e.g., DMSO)

In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), sodium this compound is a significantly stronger base.[1][2] This enhanced basicity arises because the solvent effectively solvates the Na⁺ cation but does not engage in hydrogen bonding with the this compound anion. Consequently, the this compound ion is more "free" and fully ionized, leading to higher reactivity.[1][2]

2.3. Quantitative NMR Data (in Methanol)

¹⁷O-NMR spectroscopy directly probes the electronic environment of the oxygen atom in the this compound species.

| Concentration (% w/v) | ¹⁷O Chemical Shift (δ, ppm) | Solvent | Temperature | Reference |

| 2.5 | -34.4 | Methanol | 335 K | [7] |

| 25 | -30.3 | Methanol | 335 K | [7] |

| Linear Slope: 0.184 ± 0.006 ppm / (% w/v) | [7] |

2.4. Visualization of the Solution-State Equilibrium

The following diagram illustrates the dynamic equilibrium of sodium this compound species in a protic solvent like methanol.

Caption: Equilibrium between solvated ions, ion pairs, and aggregates in solution.

Experimental Protocols

3.1. Solid-State Structure Determination: Powder X-Ray Diffraction (PXRD)

The determination of the crystal structure of sodium this compound is typically achieved using PXRD, as growing suitable single crystals can be challenging.

Methodology:

-

Sample Preparation: A high-purity, anhydrous sample of sodium this compound is finely ground to a homogeneous powder to ensure random orientation of the crystallites. The sample must be protected from atmospheric moisture and carbon dioxide, which would lead to hydrolysis and the formation of sodium hydroxide (B78521) and sodium carbonate, respectively.[1] This is often achieved by preparing the sample in a glovebox or under an inert atmosphere.

-

Data Collection: The powdered sample is mounted in a sample holder. A monochromatic X-ray beam is directed at the sample, and the sample is rotated during the measurement. The diffracted X-rays are detected at various angles (2θ).

-

Pattern Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) consists of a series of peaks corresponding to the different crystal lattice planes (Bragg reflections).

-

Structure Solution and Refinement: The positions and intensities of the peaks are used to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal.[3] Rietveld refinement is then employed to refine the atomic positions within the unit cell until the calculated diffraction pattern matches the experimental one.

3.2. Solution-State Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for probing the structure and dynamics of sodium this compound in solution.

Methodology:

-

Sample Preparation: Solutions of sodium this compound are prepared at various concentrations in a deuterated solvent (e.g., methanol-d₄) to avoid a large solvent signal in ¹H NMR. For ¹⁷O-NMR, natural abundance oxygen is used.[7] All sample preparation must be conducted under anhydrous conditions to prevent hydrolysis.

-

Spectra Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. For ¹⁷O-NMR, a specific probe tuned to the oxygen-17 frequency is used. Spectra are acquired at a controlled temperature.[7]

-

Data Analysis: The chemical shifts (δ) of the relevant nuclei (e.g., ¹H, ¹³C, ¹⁷O, ²³Na) are measured. Changes in chemical shifts, peak broadening, and relaxation times as a function of concentration, temperature, and solvent provide information on:

-

Ion-solvent interactions (solvation shells).

-

The degree of ion pairing versus free ions.

-

The kinetics of exchange between different species in equilibrium.

-

The formation of aggregates at higher concentrations.

-

Conclusion

Sodium this compound exhibits a stark structural contrast between its solid and solution phases. The solid state is a well-ordered, polymeric lattice where sodium ions are held in a fixed coordination environment.[1][2] In solution, this ordered structure gives way to a dynamic equilibrium of solvated ions, ion pairs, and aggregates, the balance of which is dictated by the solvent's properties and the solute concentration.[1][7] For professionals in research and drug development, recognizing this dual nature is paramount. The solid-state structure influences handling, stability, and dissolution, while the solvent-dependent solution structure directly governs the reactivity, basicity, and ultimate performance of sodium this compound in chemical transformations.

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Sodium this compound | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium this compound CAS#: 124-41-4 [m.chemicalbook.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

A Comprehensive Technical Guide to the History and Discovery of Alkoxide Catalysts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal alkoxides, compounds characterized by a metal bonded to an alkoxy group, have emerged as a versatile and powerful class of catalysts in organic synthesis and polymer chemistry. Their journey from laboratory curiosities in the late 19th century to indispensable tools in modern chemical transformations is a testament to the pioneering work of numerous scientists. This technical guide provides an in-depth exploration of the history and discovery of alkoxide catalysts, tracing their origins from the initial syntheses of metal alkoxides to their application in seminal reactions such as the Meerwein-Ponndorf-Verley reduction, the Tishchenko reaction, and the Claisen condensation. We delve into the foundational discoveries, the key researchers who shaped the field, and the evolution of experimental protocols. This guide also covers the crucial role of alkoxides in the development of polymerization catalysis, particularly in Ziegler-Natta systems. Through detailed historical accounts, structured data, and classic experimental methodologies, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the intellectual and experimental foundations of alkoxide catalysis.

Introduction: The Dawn of Alkoxide Chemistry

The story of alkoxide catalysts begins not with their catalytic applications, but with their initial synthesis and characterization. These early explorations laid the groundwork for understanding the nature of the metal-oxygen-carbon bond, a critical feature that would later be harnessed for catalysis.

Early Synthesis and Characterization of Metal Alkoxides

The first documented synthesis of a titanium alkoxide is credited to the French chemist Eugène-Anatole Demarçay in 1875. While the exact stoichiometry of his reported "titanium pentaethylate" is debatable by modern standards, his work represented the first foray into this new class of compounds. However, it was not until the early 20th century that the synthesis of metal alkoxides began to be systematically investigated. In 1924, American chemists Homer Adkins and Charles E. Bischoff published their work on the preparation of a variety of metal alkoxides, including those of aluminum and titanium. Their methods, often involving the reaction of a metal with an alcohol in the presence of a catalyst like mercury(II) chloride or iodine, provided a more reliable route to these compounds and opened the door for further investigation of their properties.

The Emergence of Alkoxides as Catalytic Species

The catalytic potential of metal alkoxides was not immediately recognized. Initially, they were primarily of interest for their chemical and physical properties. However, the unique reactivity of the metal-alkoxide bond, which can act as a Lewis acid at the metal center and a Brønsted base at the oxygen atom, eventually led to the discovery of their catalytic prowess. The ability of the alkoxide group to participate in reversible exchange reactions and to act as a hydride donor would prove to be the key to their utility in a wide range of organic transformations.

Foundational Discoveries in Alkoxide Catalysis

The 1920s marked a turning point in the history of alkoxide chemistry, with the discovery of several key reactions that showcased the catalytic power of metal alkoxides. These reactions not only provided new synthetic methodologies but also laid the foundation for a deeper understanding of reaction mechanisms involving these catalysts.

The Meerwein-Ponndorf-Verley Reduction: A Paradigm Shift in Carbonyl Reduction

One of the earliest and most significant applications of alkoxide catalysis was the Meerwein-Ponndorf-Verley (MPV) reduction, a method for the reduction of aldehydes and ketones to their corresponding alcohols using aluminum alkoxides.[1][2][3]

The discovery of the MPV reduction was a result of independent research by three chemists in 1925. Hans Meerwein and Rudolf Schmidt found that aluminum ethoxide could reduce aldehydes in the presence of ethanol (B145695).[1][3] Simultaneously, Albert Verley reported the reduction of ketones using aluminum ethoxide and isopropoxide.[1][2] A year later, Wolfgang Ponndorf expanded on this work, demonstrating the general applicability of aluminum isopropoxide in isopropanol (B130326) for the reduction of both aldehydes and ketones.[1][2]

The mechanism of the MPV reduction is believed to proceed through a six-membered ring transition state involving the coordination of the carbonyl oxygen to the aluminum alkoxide.[2] This is followed by a hydride transfer from the isopropoxide ligand to the carbonyl carbon. The resulting aluminum alkoxide of the newly formed alcohol then exchanges with the solvent (isopropanol) to regenerate the catalyst and release the product alcohol.

The early papers on the MPV reduction demonstrated its utility with a variety of substrates. While detailed quantitative data from the original publications is not always readily available in modern databases, subsequent reviews and reproductions of the work have provided insights into the reaction's efficiency.

| Substrate | Product | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde (B42025) | Benzyl (B1604629) alcohol | Al(OEt)₃ | Ethanol | High | [1][3] |

| Acetophenone | 1-Phenylethanol | Al(O-i-Pr)₃ | Isopropanol | ~85 | [1][2] |

| Crotonaldehyde | Crotyl alcohol | Al(O-i-Pr)₃ | Isopropanol | Good | [2] |

Table 1: Representative Yields from Early Meerwein-Ponndorf-Verley Reduction Studies.

-

Reactants: Ketone, Aluminum isopropoxide (catalyst), and Isopropanol (solvent and hydride source).

-

Procedure: A solution of the ketone in a large excess of anhydrous isopropanol was treated with a catalytic amount of aluminum isopropoxide. The mixture was heated to reflux. To drive the equilibrium towards the product alcohol, the acetone formed during the reaction was continuously removed by fractional distillation. After the reaction was complete, the mixture was cooled and hydrolyzed with dilute acid to decompose the aluminum salts. The product alcohol was then isolated by extraction and purified by distillation or crystallization.

The Tishchenko Reaction: From Aldehydes to Esters

The Tishchenko reaction, another important discovery in the realm of alkoxide catalysis, involves the disproportionation of an aldehyde to form an ester in the presence of an aluminum alkoxide catalyst.[4][5]

The reaction of benzaldehyde in the presence of a sodium alkoxide to form benzyl benzoate (B1203000) was first observed by Ludwig Claisen. However, this method was not applicable to enolizable aldehydes. It was the Russian chemist Vyacheslav Tishchenko who discovered in 1887 that aluminum alkoxides were effective catalysts for the conversion of a wide range of aldehydes, including enolizable ones, into their corresponding esters.[4][6]

The mechanism of the Tishchenko reaction involves the initial formation of a hemiacetal by the reaction of two aldehyde molecules, coordinated to the aluminum alkoxide catalyst. This is followed by an intramolecular hydride shift from the hemiacetal intermediate to another aldehyde molecule, resulting in the formation of the ester and regeneration of the catalyst.[5]

The Tishchenko reaction proved to be a versatile method for the synthesis of esters from aldehydes.

| Aldehyde | Product | Catalyst | Yield (%) | Reference |

| Acetaldehyde | Ethyl acetate (B1210297) | Al(OEt)₃ | High | [7] |

| Benzaldehyde | Benzyl benzoate | Al(OEt)₃ | Good | [4] |

| Furfural | Furfuryl furoate | Al(O-i-Pr)₃ | ~80 | [6] |

Table 2: Representative Yields from Early Tishchenko Reaction Studies.

-

Reactants: Acetaldehyde and Aluminum ethoxide (catalyst).

-

Procedure: To a cooled flask containing acetaldehyde, a small amount of aluminum ethoxide was added. The reaction is often exothermic and required cooling to maintain a moderate temperature. After the initial reaction subsided, the mixture was allowed to stand or gently warmed to complete the conversion. The resulting ethyl acetate was then purified by distillation.

The Claisen Condensation: A Cornerstone of C-C Bond Formation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that utilizes a strong base, typically a sodium alkoxide, to condense two ester molecules to form a β-keto ester.[8][9]

First reported by Rainer Ludwig Claisen in 1887, this reaction relies on the ability of a sodium alkoxide, such as sodium ethoxide, to deprotonate the α-carbon of an ester, generating a nucleophilic enolate.[9] This enolate then attacks the carbonyl carbon of a second ester molecule.

The mechanism involves the formation of an ester enolate, which then acts as a nucleophile in a nucleophilic acyl substitution reaction with another ester molecule. The final deprotonation of the β-keto ester product by the alkoxide base drives the reaction to completion.

The Claisen condensation quickly became a staple in organic synthesis for the construction of carbon skeletons.

| Ester | Product | Base | Yield (%) | Reference |

| Ethyl acetate | Ethyl acetoacetate (B1235776) | NaOEt | ~75 | [8] |

| Ethyl propionate | Ethyl 2-methyl-3-oxopentanoate | NaOEt | Good | [10] |

| Ethyl benzoate & Ethyl acetate | Ethyl benzoylacetate | NaOEt | Moderate | [11] |

Table 3: Representative Yields from Early Claisen Condensation Reactions.

-

Reactants: Ethyl acetate and Sodium ethoxide (base).

-

Procedure: Sodium metal was dissolved in absolute ethanol to generate sodium ethoxide in situ. Ethyl acetate was then added to the solution, and the mixture was refluxed. After the reaction was complete, the mixture was cooled, and the resulting sodium salt of ethyl acetoacetate was precipitated. The salt was then collected and neutralized with acid to afford the final β-keto ester, which was purified by distillation.

Alkoxide Catalysts in Polymerization

The influence of alkoxide catalysts extends beyond small molecule synthesis into the realm of polymer chemistry, where they have played a pivotal role in the development of controlled polymerization techniques.

Early Developments in Alkoxide-Initiated Polymerization

Sodium methoxide was one of the early catalysts used for the anionic addition polymerization of ethylene (B1197577) oxide, leading to the formation of polyethers.[12][13] This process demonstrated the ability of alkoxides to initiate chain growth and produce polymers with significant molecular weights.

The Role of Alkoxides in Ziegler-Natta Catalysis

The advent of Ziegler-Natta catalysis in the 1950s revolutionized the field of polymer science, and metal alkoxides were key components in many of these catalyst systems.[14] In these heterogeneous catalysts, titanium compounds, often in the form of alkoxides or chlorides, are combined with organoaluminum co-catalysts.[14] The alkoxide ligands can influence the stereochemistry and activity of the catalyst, thereby controlling the properties of the resulting polymer. Magnesium alkoxides are also used as precursors for the synthesis of Ziegler-Natta catalysts.[15]

Historical Data on Alkoxide-Catalyzed Polymerizations

Characterizing the polymers produced in the early days of polymerization catalysis was challenging. However, subsequent studies have provided data on the types of polymers that can be produced using alkoxide-based catalysts.

| Monomer | Catalyst System | Polymer | Molecular Weight (Mw/Mn) | Reference |

| Ethylene Oxide | NaOMe | Poly(ethylene glycol) | Variable | [12][13] |

| Propylene | TiCl₄ / Al(Et)₃ (from alkoxide precursors) | Polypropylene | High / Broad | [14] |

| Lactide | Sn(Oct)₂ (an alkoxide-like carboxylate) | Polylactide | Controllable | [16] |

Table 4: Representative Data from Alkoxide-Involved Polymerization Reactions.

Experimental Protocols from the Foundational Era

To provide a practical understanding of the early work in this field, this section details some of the historical experimental protocols for the synthesis of key alkoxide catalysts and their application in a classic reaction.

Synthesis of Aluminum Isopropoxide (Historical Method)

-

Apparatus: A round-bottom flask fitted with a reflux condenser.

-

Reagents: Aluminum foil or turnings, anhydrous isopropanol, and a catalytic amount of mercury(II) chloride or iodine.

-

Procedure: The aluminum was activated by the addition of the catalyst in the presence of a small amount of isopropanol. Once the reaction initiated (indicated by the evolution of hydrogen gas), the remaining isopropanol was added, and the mixture was refluxed until all the aluminum had reacted. The resulting solution of aluminum isopropoxide in isopropanol could be used directly, or the excess solvent could be removed by distillation to yield the solid alkoxide.

Synthesis of Sodium Ethoxide (Historical Method)

-

Apparatus: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagents: Sodium metal and absolute ethanol.

-

Procedure: Under a nitrogen atmosphere, small pieces of sodium metal were cautiously added to absolute ethanol. The reaction is highly exothermic and generates hydrogen gas, so careful control of the addition rate and cooling was necessary. Once all the sodium had dissolved, the resulting solution of sodium ethoxide in ethanol was ready for use.

A Classic Meerwein-Ponndorf-Verley Reduction Protocol

-

Reaction: Reduction of cyclohexanone (B45756) to cyclohexanol (B46403).

-

Reagents: Cyclohexanone, aluminum isopropoxide, and anhydrous isopropanol.

-

Procedure: A mixture of cyclohexanone and a catalytic amount of aluminum isopropoxide in a large excess of isopropanol was placed in a distillation apparatus. The mixture was heated to reflux, and the acetone formed was slowly distilled off along with some isopropanol. The progress of the reaction could be monitored by the boiling point of the distillate. Once the reaction was complete, the mixture was cooled and hydrolyzed with dilute sulfuric acid. The cyclohexanol was then separated from the aqueous layer, dried, and purified by distillation.

Conclusion: The Enduring Legacy of Alkoxide Catalysts

From their humble beginnings as laboratory curiosities, alkoxide catalysts have carved out an indispensable niche in the landscape of chemical synthesis and materials science. The foundational discoveries of the Meerwein-Ponndorf-Verley reduction, the Tishchenko reaction, and the Claisen condensation not only provided powerful new tools for organic chemists but also laid the groundwork for a deeper understanding of catalysis and reaction mechanisms. The subsequent application of alkoxides in polymerization, particularly in the context of Ziegler-Natta catalysis, further underscored their versatility and importance.

The principles established by the pioneers of alkoxide catalysis continue to resonate in modern research. The development of more sophisticated, chiral, and supported alkoxide catalysts for asymmetric synthesis and green chemistry applications is a direct extension of this early work. As researchers continue to push the boundaries of chemical innovation, the rich history of alkoxide catalysts serves as a reminder of the power of fundamental discoveries to shape the future of science and technology. This in-depth technical guide has aimed to provide a comprehensive overview of this fascinating history, equipping today's researchers with a solid understanding of the origins and evolution of this critical class of catalysts.

References

- 1. Meerwein-Ponndorf-Verley Reduction [drugfuture.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 4. Tishchenko reaction - Wikipedia [en.wikipedia.org]

- 5. Tishchenko Reaction [organic-chemistry.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Tischenko reaction Notes | Physics Wallah [pw.live]

- 8. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Claisen condensation - Wikipedia [en.wikipedia.org]

- 10. perlego.com [perlego.com]

- 11. Claisen Condensation [organic-chemistry.org]

- 12. Sodium this compound - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 15. Uses|Sodium this compound Aqueous Solution-Hosea Chem [hoseachem.com]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Basic Principles of Transesterification with Methoxide

This guide provides a comprehensive overview of the core principles of transesterification reactions catalyzed by this compound. It covers the fundamental reaction mechanism, kinetics, influencing factors, and detailed experimental protocols relevant to professionals in scientific research and development.

Introduction to Transesterification

Transesterification is an organic reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol.[1] This equilibrium-driven process is typically catalyzed by an acid or a base.[1][2] Base-catalyzed transesterification, particularly using sodium this compound (CH₃ONa) or potassium this compound (CH₃OK), is often preferred due to its faster reaction rates at lower temperatures and pressures.[3] The process is fundamental in various fields, including the synthesis of fatty acid methyl esters (FAMEs) for biodiesel from triglycerides, and for the modification of ester-containing molecules in pharmaceutical development.[2][4]

The Role and Mechanism of this compound Catalysis

In base-catalyzed transesterification, the this compound ion (CH₃O⁻) acts as a potent nucleophile. It is typically generated by dissolving a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol (B129727), or by using commercially available sodium this compound solution.[5][6] Using sodium this compound directly is advantageous as it avoids the in-situ formation of water, which can lead to the undesirable side reaction of saponification (soap formation).[3]

The reaction proceeds through a nucleophilic acyl substitution mechanism.[5] The overall process for converting a triglyceride into three FAME molecules and one glycerol (B35011) molecule is stoichiometric, requiring three moles of methanol for every mole of triglyceride.[3][7]

The mechanism involves the following key steps:

-

Nucleophilic Attack : The this compound ion attacks the electrophilic carbonyl carbon of the ester functional group in the triglyceride.[5][8]

-

Formation of a Tetrahedral Intermediate : This attack breaks the pi bond of the carbonyl group, forming a negatively charged tetrahedral intermediate.[2][5][8]

-

Intermediate Collapse and Product Formation : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the glycerol backbone as a leaving group (as a diglyceride anion initially). This results in the formation of a fatty acid methyl ester.[8]

-

Sequential Conversion : The process repeats for the remaining two fatty acid chains on the diglyceride and then the monoglyceride, ultimately yielding three FAME molecules and one glycerol molecule.[7][9]

Caption: Base-catalyzed transesterification mechanism with this compound.

Factors Influencing Transesterification

The efficiency and yield of the transesterification reaction are significantly influenced by several parameters. Optimization of these factors is critical for achieving high conversion rates.

-

Molar Ratio of Alcohol to Oil : While the stoichiometric ratio is 3:1, an excess of methanol is used to shift the equilibrium towards the product side, increasing the ester yield.[3] However, a very high excess can make the separation of glycerol more difficult due to increased solubility.[10]

-

Catalyst Concentration : The concentration of sodium this compound is a crucial factor. Higher concentrations generally increase the reaction rate.[10] However, an excessive amount can lead to increased soap formation and higher production costs.[11]

-

Reaction Temperature : Increasing the reaction temperature generally accelerates the reaction rate.[12] Reactions are often conducted near the boiling point of methanol (around 60-65 °C) to maximize the rate without requiring a pressurized vessel.[3] Temperatures above 80 °C can lead to decreased yield due to the evaporation of methanol.[13]

-

Reaction Time : The reaction is typically fast, with significant conversion occurring within the first few minutes.[12] However, allowing the reaction to proceed for a sufficient duration (e.g., 60 minutes) ensures maximum conversion.[3]

-

Purity of Reactants : The presence of water and free fatty acids (FFAs) in the oil feedstock can negatively impact the reaction. Water can hydrolyze the esters, and FFAs can react with the base catalyst to form soap, which inhibits the separation of the ester and glycerol layers.[3][5] For feedstocks with high FFA content (>0.5%), an acid-catalyzed pretreatment is often recommended.[3]

Quantitative Data on Optimized Conditions

The following tables summarize optimized conditions for transesterification using sodium this compound from various studies.

Table 1: Optimization of Sunflower Oil Transesterification

| Parameter | Range Studied | Optimal Condition | Reference |

|---|---|---|---|

| Reaction Time (min) | 60 - 180 | 60 | [3] |

| Methanol to Oil Ratio (excess stoichiometric w/w) | 25% - 125% | 25% | [3] |

| Catalyst Content (% w/w) | 0.3% - 0.7% | 0.5% | [3] |

| Resulting Methyl Ester Content | | 100% |[3][14] |

Table 2: Optimization of Palm Oil Transesterification (First Step)

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Methanol to Oil Molar Ratio | 5.30:1 | [15] |

| Catalyst Content (CH₃ONa wt%) | 0.29% | [15] |

| Reaction Time (min) | 40 | [15] |

| Temperature (°C) | 57 | [15] |

| Target Methyl Ester Content | | 80% |[15] |

Experimental Protocols and Workflow

Detailed Experimental Protocol (Lab-Scale)

This protocol is a generalized procedure based on common laboratory practices for the transesterification of vegetable oil using sodium this compound.[16][17]

Materials & Equipment:

-

Refined vegetable oil (e.g., sunflower, soybean, or palm oil)

-

Methanol (anhydrous, reagent grade)

-

Sodium this compound (solid or as a solution in methanol)

-

n-Heptane (for GC analysis)

-

Methyl heptadecanoate (internal standard for GC)

-

Laboratory-scale reactor: a jacketed glass vessel with a mechanical stirrer, condenser, temperature controller, and sampling outlet.

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph (GC-FID) for analysis

Procedure:

-

Oil Preparation : Weigh 500 g of refined sunflower oil and preheat it in the reactor to the desired reaction temperature (e.g., 60 °C). Ensure the oil has a low free fatty acid value (<0.5%) to avoid a pretreatment step.[17]

-

Catalyst Preparation : Prepare the this compound solution by carefully dissolving the specified amount of sodium this compound catalyst (e.g., 2.5 g for 0.5% w/w) in the required volume of methanol (e.g., corresponding to a 6:1 molar ratio). This step is exothermic and should be done with care.

-

Reaction Initiation : Add the freshly prepared sodium this compound-methanol solution to the preheated oil in the reactor.

-

Reaction Conditions : Maintain vigorous stirring (e.g., 300-600 rpm) to ensure proper mixing of the immiscible phases.[16][17] Maintain the temperature at 60 °C for the specified reaction time (e.g., 60 minutes).

-

Reaction Termination & Separation : After the reaction is complete, stop the heating and stirring. Transfer the mixture to a separatory funnel and allow it to stand for several hours (or overnight) for the two phases to separate. The lower layer will be the denser glycerol, and the upper layer will be the fatty acid methyl ester (biodiesel).

-

Glycerol Removal : Carefully drain and collect the glycerol layer.

-

Purification of Methyl Esters :

-

Washing : Wash the methyl ester layer with warm, deionized water to remove any residual catalyst, soap, excess methanol, and glycerol. Repeat the washing until the wash water is neutral.

-

Drying : Dry the washed methyl ester layer over anhydrous sodium sulfate (B86663) or by using a rotary evaporator to remove residual water and methanol.[18]

-

-

Analysis : Determine the methyl ester content using Gas Chromatography (GC) with an internal standard (e.g., methyl heptadecanoate) to quantify the conversion efficiency.

Experimental Workflow Diagram

Caption: A typical workflow for lab-scale transesterification.

Analytical Monitoring and Purification

-

Monitoring Reaction Progress : The progress of transesterification can be monitored in real-time or via sampling using various analytical techniques. These include Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and even simple physical measurements like density.[16][19][20][21]

-

Product Purification : High-purity products, especially crucial in pharmaceutical applications, require rigorous purification. Crude glycerol can be purified through neutralization, vacuum distillation, and ion exchange methods to achieve purities greater than 99%.[22][23][24] The methyl ester phase is typically purified by washing and vacuum drying to remove impurities.

Applications in Drug Development and Synthesis

While the most cited application of this compound-catalyzed transesterification is in biodiesel production, the reaction is a versatile tool in organic synthesis. For drug development professionals, its utility lies in the ability to modify ester-containing molecules. This can be used to:

-

Change the physical properties of a drug (e.g., solubility, melting point) by swapping a small alkyl group for a larger or more functionalized one.

-

Serve as a protecting group strategy, where a robust ester is converted to a more labile one for easier removal later in a synthetic sequence.

-

Synthesize libraries of ester analogs of a lead compound for structure-activity relationship (SAR) studies.

Safety Precautions for Handling this compound

Sodium this compound is a hazardous material that requires strict safety protocols. It is flammable, corrosive, and reacts violently with water.[25]

-

Handling : Always handle sodium this compound in a well-ventilated area, preferably a chemical fume hood.[26][27] Use spark-proof tools and take precautions against static discharge.[26][28]

-

Storage : Store in a cool, dry, and fireproof area, away from ignition sources, acids, and strong oxidants.[27][28] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture and air.[26][29]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles or a face shield, flame-retardant protective clothing, and chemical-resistant gloves.[26][27]

-

Spill Response : In case of a spill, cover the material with dry sand, dry lime, or soda ash.[26][27] Do NOT use water.[28] Remove all ignition sources and collect the material in a closed container for disposal.[26][27]

References

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Optimization of Sunflower Oil Transesterification Process Using Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transesterification - Wikipedia [en.wikipedia.org]

- 5. Base Catalyzed Transesterification - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]

- 6. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. thaiscience.info [thaiscience.info]

- 11. scielo.org.ar [scielo.org.ar]

- 12. tnstate.edu [tnstate.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. [PDF] On-line monitoring of the transesterification reaction between triglycerides and ethanol using near infrared spectroscopy combined with gas chromatography. | Semantic Scholar [semanticscholar.org]

- 21. Evaluation and optimisation of direct transesterification methods for the assessment of lipid accumulation in oleaginous filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. pubs.aip.org [pubs.aip.org]

- 24. researchgate.net [researchgate.net]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. alkalimetals.com [alkalimetals.com]

- 27. echemi.com [echemi.com]

- 28. chemicalbook.com [chemicalbook.com]

- 29. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to the Basicity of Metal Alkoxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity of metal alkoxides, crucial reagents in organic synthesis and materials science. Understanding the factors that govern their basicity is paramount for controlling reaction outcomes and developing novel synthetic methodologies. This document details the theoretical underpinnings of metal alkoxide basicity, presents quantitative data to compare their strengths, outlines experimental protocols for their characterization, and visualizes their role in key chemical transformations.

Core Concepts of Metal Alkoxide Basicity

Metal alkoxides (M-OR) are the salts of alcohols and are characterized by the presence of a highly polarized metal-oxygen bond. This polarization imparts significant basic character to the alkoxide moiety. They can function as both Brønsted-Lowry bases, by accepting a proton, and as Lewis bases, by donating an electron pair from the oxygen atom.[1] Their reactivity is a delicate interplay of several factors, including the nature of the alkyl group (R), the identity of the metal cation (M), and the solvent system employed.

Brønsted-Lowry Basicity: The primary measure of a metal alkoxide's Brønsted basicity is the acidity of its conjugate acid, the corresponding alcohol (R-OH). The weaker the acid (i.e., the higher the pKa of the alcohol), the stronger the conjugate base (the alkoxide). For simple primary alcohols, the pKa values typically range from 15 to 18, making their corresponding alkoxides stronger bases than hydroxide (B78521) but weaker than amide ions.

Lewis Basicity: The oxygen atom in a metal alkoxide possesses lone pairs of electrons, enabling it to act as a Lewis base and coordinate to Lewis acids. This property is fundamental to their catalytic activity and their tendency to form oligomeric or polymeric structures, especially with smaller alkyl groups. The Lewis basicity also influences the formation of complex aggregates and their solubility.

Quantitative Assessment of Basicity

Directly measuring the pKb of metal alkoxides can be challenging due to their high reactivity and the leveling effect of protic solvents. A more practical approach is to consider the pKa of the conjugate acid (the parent alcohol). A higher pKa of the alcohol corresponds to a stronger basicity of the alkoxide. The nature of the metal cation also significantly influences the overall basicity through its Lewis acidity. A more Lewis acidic metal cation will withdraw electron density from the oxygen atom, thereby reducing the Brønsted basicity of the alkoxide. The pKa of the corresponding metal-aqua ion ([M(H₂O)ₙ]ᵐ⁺) serves as a useful proxy for the Lewis acidity of the metal center.

Below are tables summarizing the pKa values of various alcohols (conjugate acids of alkoxides) in water and DMSO, and the pKa values of selected metal-aqua ions.

Table 1: pKa Values of Selected Alcohols in Water and DMSO

| Alcohol | Structure | pKa in Water | pKa in DMSO |

| Methanol | CH₃OH | 15.5 | 29.0 |

| Ethanol | CH₃CH₂OH | 15.9 | 29.8 |

| Isopropanol | (CH₃)₂CHOH | 17.1 | 30.3 |

| tert-Butanol | (CH₃)₃COH | 18.0 | 32.2 |

| Phenol | C₆H₅OH | 9.95 | 18.0 |

| 2,2,2-Trifluoroethanol | CF₃CH₂OH | 12.4 | 23.5 |

Data sourced from various chemistry databases and publications.

Table 2: pKa Values of Selected Metal-Aqua Ions

| Metal-Aqua Ion | pKa | Lewis Acidity Trend |

| [Na(H₂O)ₙ]⁺ | ~14.2 | Weak |

| [K(H₂O)ₙ]⁺ | ~14.5 | Weaker |

| [Li(H₂O)ₙ]⁺ | ~13.8 | Stronger than Na⁺, K⁺ |

| [Mg(H₂O)₆]²⁺ | 11.4 | Moderate |

| [Ca(H₂O)₆]²⁺ | 12.8 | Weaker than Mg²⁺ |

| [Al(H₂O)₆]³⁺ | 5.0 | Strong |

| [Ti(H₂O)₆]⁴⁺ | < 2 | Very Strong |

pKa values are approximate and can vary with conditions. Data compiled from multiple sources.[2][3]

Experimental Protocols for Basicity Determination

The accurate determination of metal alkoxide basicity requires rigorous experimental techniques, often performed under inert atmospheres due to their sensitivity to moisture and carbon dioxide.

Potentiometric Titration

Potentiometric titration is a precise method for determining the basicity of a substance by measuring the potential difference (voltage) between two electrodes as a titrant is added. For metal alkoxides, this is typically performed in a non-aqueous, aprotic solvent.

Methodology:

-

Apparatus: An automatic titrator or a pH/ion meter equipped with a suitable electrode system (e.g., a glass electrode and a reference electrode with a non-aqueous salt bridge) is required. The titration vessel should be sealed and purged with an inert gas (e.g., argon or nitrogen).

-

Solvent and Titrant: A dry, aprotic solvent such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) is used to dissolve the metal alkoxide. The titrant is a standardized solution of a strong acid in a non-aqueous solvent, for example, perchloric acid in dioxane.

-

Procedure: a. A known quantity of the metal alkoxide is dissolved in the chosen solvent in the titration vessel under an inert atmosphere. b. The electrodes are immersed in the solution, and the initial potential is recorded. c. The acidic titrant is added in small, precise increments. After each addition, the solution is stirred, and the potential is allowed to stabilize before recording. d. The titration is continued past the equivalence point.

-

Data Analysis: The equivalence point is determined from the point of maximum inflection in the titration curve (a plot of potential versus titrant volume). The pKb (or pKa of the conjugate acid) can then be calculated from the potential at the half-equivalence point, after proper calibration of the electrode system in the specific non-aqueous solvent.

UV-Vis Spectrophotometric Method

This method is applicable when the protonated and deprotonated forms of an indicator molecule exhibit different UV-Vis absorption spectra. The basicity of the metal alkoxide is determined by observing the extent of deprotonation of a series of indicators with known pKa values.

Methodology:

-

Apparatus: A UV-Vis spectrophotometer.

-

Materials: A series of indicator compounds with a range of pKa values that bracket the expected basicity of the alkoxide. These indicators must be soluble in the chosen solvent and exhibit distinct spectral changes upon deprotonation. A dry, aprotic solvent is required.

-

Procedure: a. Prepare a stock solution of the metal alkoxide and stock solutions of each indicator in the chosen solvent. b. For each indicator, prepare two reference solutions: one of the fully protonated form (by adding a small amount of a strong, non-interfering acid) and one of the fully deprotonated form (by adding a large excess of a very strong, non-nucleophilic base). Record their UV-Vis spectra. c. Prepare a solution containing a known concentration of the indicator and the metal alkoxide. Record its UV-Vis spectrum. d. The ratio of the deprotonated to protonated form of the indicator ([A⁻]/[HA]) in the presence of the alkoxide can be determined from the absorbance values at a wavelength where the two forms have significantly different extinction coefficients.

-

Data Analysis: The pKa of the indicator in the specific solvent is related to the observed ratio by the Henderson-Hasselbalch equation. By identifying which indicators are significantly deprotonated by the alkoxide, the basicity of the alkoxide can be bracketed. For a more quantitative measure, the equilibrium constant for the reaction between the alkoxide and the indicator can be determined, from which the pKb of the alkoxide can be calculated.

Hammett Indicator Method

This is a colorimetric method that provides a semi-quantitative measure of the basicity of a solid or a solution. It relies on the color change of adsorbed Hammett indicators.

Methodology:

-

Materials: A set of Hammett indicators with known pKa values, a dry, non-polar solvent (e.g., benzene (B151609) or toluene), and the metal alkoxide to be tested.

-

Procedure: a. Dissolve a small amount of the metal alkoxide in the dry, non-polar solvent. b. Add a few drops of a dilute solution of a Hammett indicator to the alkoxide solution. c. Observe the color change.

-

Data Analysis: If the indicator changes to its basic color, the basicity of the solution is stronger than the pKa of that indicator. By testing a series of indicators, the basicity of the metal alkoxide solution can be narrowed down to a specific pKa range.

Visualizing the Role of Metal Alkoxides in Organic Reactions

Metal alkoxides are pivotal as strong bases and nucleophiles in a variety of organic transformations. The following diagrams, generated using the DOT language, illustrate their function in two fundamental reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers via an Sₙ2 reaction between a metal alkoxide and a primary alkyl halide. The alkoxide acts as the nucleophile.

Caption: Williamson Ether Synthesis Workflow.

Transesterification Catalyzed by a Metal Alkoxide

Metal alkoxides are effective catalysts for transesterification, the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction is central to processes like biodiesel production.

References

The Pivotal Role of Methoxide in Claisen and Dieckmann Condensations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of methoxide in two cornerstone carbon-carbon bond-forming reactions in organic synthesis: the Claisen and Dieckmann condensations. A comprehensive understanding of the reaction mechanisms, optimal conditions, and experimental protocols is paramount for chemists engaged in the synthesis of complex molecules, including active pharmaceutical ingredients.

Introduction: The Significance of β-Keto Esters

Both the Claisen and Dieckmann condensations are indispensable methods for the synthesis of β-keto esters. These products are versatile intermediates, readily undergoing further transformations such as alkylation, decarboxylation to form ketones, and serving as precursors for the synthesis of a wide array of heterocyclic compounds and natural products. The success of these condensations hinges on the careful selection of a suitable base, with sodium this compound being a prominent and effective choice, particularly when methyl esters are employed as substrates.

The Core Function of this compound: A Strong Base and Nucleophile

In both Claisen and Dieckmann condensations, sodium this compound (CH₃ONa) primarily functions as a strong base. Its role is to deprotonate the α-carbon of an ester, generating a highly reactive enolate intermediate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule (in the Claisen condensation) or the other ester group within the same molecule (in the Dieckmann condensation).

A crucial consideration is the prevention of transesterification, a potential side reaction where the alkoxide base exchanges with the alkoxy group of the ester substrate. To circumvent this, the alkoxide base used must match the alcohol component of the ester. For instance, sodium this compound is the base of choice for the condensation of methyl esters.[1]

The Claisen Condensation: Intermolecular Ester Condensation

The Claisen condensation is an intermolecular reaction between two ester molecules to form a β-keto ester.[1] The reaction requires at least one of the esters to have an α-hydrogen to enable enolate formation.

Mechanism of the Claisen Condensation

The reaction proceeds through the following key steps, catalyzed by this compound:

-

Enolate Formation: A this compound ion abstracts an acidic α-hydrogen from a methyl ester, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second methyl ester molecule, forming a tetrahedral intermediate.

-

Elimination of this compound: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a this compound ion as a leaving group.

-

Deprotonation of the β-Keto Ester: The newly formed β-keto ester is more acidic than the starting ester. A this compound ion rapidly deprotonates the α-carbon situated between the two carbonyl groups, forming a highly resonance-stabilized enolate. This irreversible step drives the reaction to completion.

-

Protonation: A final workup with a weak acid protonates the enolate to yield the final β-keto ester product.

Caption: Mechanism of the Claisen Condensation.

Quantitative Data for Claisen Condensation

The following table summarizes yields for the Claisen condensation of various methyl esters using sodium this compound.

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |